Dooku1
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Overview
Description
Dooku1 is a chemical compound known for its role as an antagonist of the mechanosensitive Piezo1 channel. It is particularly significant in the study of vascular physiology and disease due to its ability to inhibit the activity induced by Yoda1, a known Piezo1 agonist .
Mechanism of Action
Target of Action
Dooku1 primarily targets the PIEZO1 channel , a mechanosensitive non-selective cation channel . PIEZO1 is present in many cell types, including Red Blood Cells (RBCs), and together with the Gárdos channel, it forms a tandem in RBCs that participates in the rapid adjustment of the cell volume .
Mode of Action
This compound interacts with its target, the PIEZO1 channel, in a unique way. It was initially identified as an antagonist of Yoda1-induced effects, without having any ability to activate PIEZO1 channels . In rbcs, this compound has been observed to behave as a piezo1 agonist, similarly to yoda1 but with a lower potency . This suggests that this compound can both antagonize and mimic the effects of Yoda1, depending on the cellular context .
Biochemical Pathways
This compound affects the biochemical pathways associated with the PIEZO1 channel. In RBCs, this compound has been shown to produce an entry of calcium sufficient to trigger Gárdos channel activation . Moreover, this compound evokes a rise in intracellular sodium concentrations, suggesting that it targets a non-selective cation channel . These effects indicate that this compound can modulate the biochemical pathways related to calcium and sodium ion transport.
Pharmacokinetics
It’s known that this compound can disrupt yoda1-induced piezo1 channel activity and inhibit yoda1-induced relaxation of aorta . This suggests that this compound can effectively reach its target in the body and exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in ion transport. In RBCs, this compound can produce an entry of calcium sufficient to trigger Gárdos channel activation . It also evokes a rise in intracellular sodium concentrations . These effects likely result in changes in cell volume and other downstream cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the unique characteristics of the RBC membrane and associated cytoskeleton can affect the pharmacology of PIEZO1, and by extension, the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Dooku1 interacts with the Piezo1 channel, a mechanosensitive non-selective cation channel present in many cell types . This compound can disrupt Yoda1-induced Piezo1 channel activity .
Cellular Effects
In human red blood cells (RBCs), this compound has been shown to produce entry of calcium sufficient to trigger Gárdos channel activation . This suggests that this compound influences cell function by modulating calcium levels and subsequent cellular processes.
Molecular Mechanism
This compound likely targets the Piezo1 channel, as its effects were abolished upon using GsMTx4, a known mechanosensitive channel blocker . This suggests that this compound exerts its effects at the molecular level through binding interactions with the Piezo1 channel.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In one study, this compound was shown to have an apparent IC50 on Yoda1 effects of 90.7 µM .
Metabolic Pathways
This compound interacts with the Piezo1 channel, which is involved in the rapid adjustment of cell volume . This suggests that this compound may influence metabolic pathways related to ion homeostasis and cell volume regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dooku1 is synthesized through the modification of the pyrazine ring of Yoda1. The synthetic route involves the substitution of the thiadiazole group with oxadiazole, resulting in a compound that lacks agonist activity but effectively antagonizes Yoda1 .
Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired chemical structure and activity. The compound is typically produced in research laboratories and is available for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: Dooku1 primarily undergoes substitution reactions due to its chemical structure. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrazine derivatives and oxadiazole compounds. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major product of the synthesis of this compound is the compound itself, characterized by its ability to inhibit Yoda1-induced Piezo1 channel activity. No significant by-products are reported in the literature .
Scientific Research Applications
Dooku1 has a wide range of scientific research applications, particularly in the fields of vascular physiology and mechanotransduction. It is used to study the role of Piezo1 channels in various physiological processes, including blood flow regulation and cellular mechanosensation . Additionally, this compound is employed in research related to red blood cell physiology, where it helps to elucidate the mechanisms of ion channel regulation and cell volume adjustment .
Comparison with Similar Compounds
Similar Compounds:
- Yoda1: An agonist of the Piezo1 channel, known for its ability to induce calcium entry and activate mechanosensitive pathways .
- GsMTx4: A known mechanosensitive channel blocker that inhibits Piezo1 activity .
Uniqueness of Dooku1: this compound is unique in its ability to selectively antagonize Yoda1-induced Piezo1 channel activity without affecting other ion channels. This specificity makes it a valuable tool for studying the mechanosensitive properties of Piezo1 channels and their role in various physiological processes .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOBXLPCWFONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.